molecular formula C8H12N4O B1487964 (3-aminopyrrolidin-1-yl)(1H-imidazol-5-yl)methanone CAS No. 1933671-90-9

(3-aminopyrrolidin-1-yl)(1H-imidazol-5-yl)methanone

Cat. No. B1487964
M. Wt: 180.21 g/mol
InChI Key: YMKRHTQRYBZTQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3-aminopyrrolidin-1-yl)(1H-imidazol-5-yl)methanone” is a chemical compound used in scientific research. It’s available for purchase from various suppliers for pharmaceutical testing .

Scientific Research Applications

Antiproliferative Activity in Cancer Research

(3-aminopyrrolidin-1-yl)(1H-imidazol-5-yl)methanone has shown promise in cancer research. A study by Mullagiri et al. (2018) synthesized conjugates of this compound and evaluated their antiproliferative activity on human cancer cell lines. The results indicated considerable cytotoxicity in prostate, lung, cervical, and breast cancer cells. Specifically, compounds related to (3-aminopyrrolidin-1-yl)(1H-imidazol-5-yl)methanone demonstrated significant activity against the prostate cancer cell line DU-145, suggesting their potential as tubulin polymerization inhibitors and apoptosis inducers (Mullagiri et al., 2018).

Antibacterial Properties

Chandra et al. (2020) investigated the antibacterial properties of 1-(aryl)-2-(1H-imidazol-1-yl)methanones, structurally related to (3-aminopyrrolidin-1-yl)(1H-imidazol-5-yl)methanone. The study synthesized a novel series of these compounds, exhibiting significant antibacterial activity, suggesting their potential as broad-spectrum antibiotics (Chandra et al., 2020).

Synthesis of New Chemical Derivatives

Mabkhot et al. (2010) focused on synthesizing new derivatives incorporating the thieno[2,3-b]-thiophene moiety, including compounds structurally related to (3-aminopyrrolidin-1-yl)(1H-imidazol-5-yl)methanone. These derivatives have potential applications in various pharmaceutical and chemical contexts (Mabkhot et al., 2010).

Central Nervous System Applications

Butler et al. (1984) synthesized a series of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones, which are structurally related to the compound . These compounds showed potential as central nervous system depressants, indicating possible therapeutic applications in neurological conditions (Butler et al., 1984).

Optical and Physical Properties in Material Science

Ghaemy et al. (2013) investigated the synthesis and characterization of novel poly(amide-ether)s bearing imidazole pendants, related to (3-aminopyrrolidin-1-yl)(1H-imidazol-5-yl)methanone. This research is significant in material science, particularly in studying the physical and optical properties of polymers with potential applications in various industries (Ghaemy et al., 2013).

properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-(1H-imidazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O/c9-6-1-2-12(4-6)8(13)7-3-10-5-11-7/h3,5-6H,1-2,4,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKRHTQRYBZTQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-aminopyrrolidin-1-yl)(1H-imidazol-5-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-aminopyrrolidin-1-yl)(1H-imidazol-5-yl)methanone
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(3-aminopyrrolidin-1-yl)(1H-imidazol-5-yl)methanone
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(3-aminopyrrolidin-1-yl)(1H-imidazol-5-yl)methanone
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(3-aminopyrrolidin-1-yl)(1H-imidazol-5-yl)methanone
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(3-aminopyrrolidin-1-yl)(1H-imidazol-5-yl)methanone

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